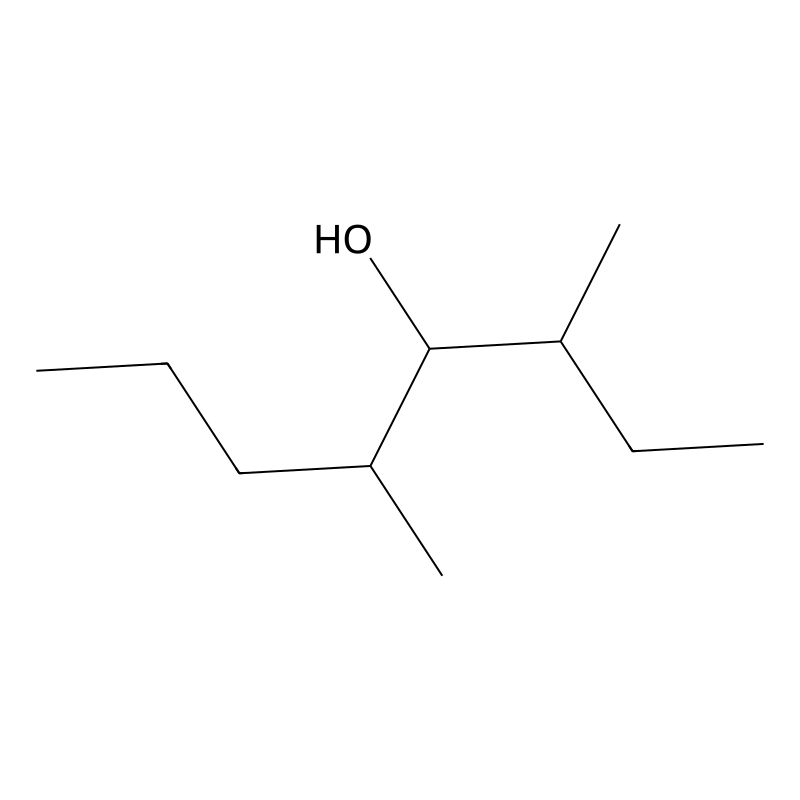3,5-Dimethyl-4-octanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
3,5-Dimethyl-4-octanol is an organic compound with the molecular formula C₁₀H₂₂O. It is classified as a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is notable for its unique structure, which includes two methyl groups located at the 3 and 5 positions of the octanol chain. The compound is often used in various chemical applications due to its solvent properties and pleasant odor .
- Oxidation: The compound can be oxidized to form 3,5-dimethyl-4-octanone using oxidizing agents like chromium trioxide or potassium permanganate. This reaction typically occurs in acidic conditions.
- Reduction: It can be reduced to produce alkanes using strong reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl group can undergo substitution reactions, allowing for the formation of various derivatives. For example, treatment with thionyl chloride can convert the alcohol into 3,5-dimethyl-4-chlorooctane.
Common Reagents and Conditions- Oxidation: Chromium trioxide in acidic medium.
- Reduction: Lithium aluminum hydride in dry ether.
- Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Research indicates that 3,5-dimethyl-4-octanol may exhibit biological activity, particularly as a potential signaling molecule or pheromone. Its interactions with specific receptors or enzymes could alter biological processes, although detailed mechanisms remain under investigation.
The compound's hydroxyl group facilitates hydrogen bonding, which may enhance its biological interactions. Studies are ongoing to explore its therapeutic potential and effects on various biological systems.
3,5-Dimethyl-4-octanol can be synthesized through several methods:
- Reduction of Ketones: A common method involves the reduction of 3,5-dimethyl-4-octanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is typically performed in an inert solvent such as tetrahydrofuran under controlled temperature conditions.
- Catalytic Hydrogenation: In industrial settings, this compound is produced via catalytic hydrogenation of the corresponding ketone using metal catalysts like palladium on carbon under high pressure and temperature in a hydrogen atmosphere.
3,5-Dimethyl-4-octanol has diverse applications across various fields:
- Chemistry: It serves as a solvent and reagent in organic synthesis.
- Biology: The compound is studied for its potential roles in biological signaling and pheromone activity.
- Medicine: Research is ongoing to evaluate its therapeutic applications, particularly in drug development.
- Industry: It is utilized in the production of fragrances and flavors due to its appealing odor .
The interaction studies of 3,5-dimethyl-4-octanol focus on its mechanism of action within biological systems. Its hydroxyl group enhances molecular interactions through hydrogen bonding, potentially influencing receptor activity and enzyme function. Ongoing research aims to elucidate these interactions further and their implications for therapeutic uses.
Several compounds share structural similarities with 3,5-dimethyl-4-octanol:
| Compound | Structural Features | Uniqueness |
|---|---|---|
| 3-Methyl-4-octanol | One less methyl group | Less steric hindrance compared to 3,5-dimethyl-4-octanol |
| 2-Methyl-3-octanol | Different methyl group position | Alters reactivity and physical properties |
| 4-Octanol | Lacks additional methyl groups | Simpler structure with different reactivity |
Uniqueness
3,5-Dimethyl-4-octanol's unique positioning of methyl groups influences both its chemical reactivity and physical properties. This structural arrangement makes it particularly valuable for specific applications where other similar compounds may not perform as effectively .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








